molecular formula C18H16N2O4 B2833004 3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 898373-74-5

3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2833004
CAS No.: 898373-74-5
M. Wt: 324.336
InChI Key: XVHUWITTYNNLKB-UHFFFAOYSA-N
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Description

3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide is a synthetic small molecule with the molecular formula C24H19ClN2O4 and a molecular weight of 434.9 g/mol . This chemical features a benzofuran core, a common structural motif in medicinal chemistry, linked to a substituted phenyl ring via an acetamido carboxamide bridge. Benzofuran-2-carboxamide derivatives are an emerging and promising class of compounds in biomedical research. Structural analogs of this compound have been identified as a novel class of modulators for Amyloid-β42 (Aβ42) aggregation, a key pathological process in Alzheimer's disease . Depending on the specific substituents on the molecule, these analogs can either inhibit or accelerate Aβ42 fibrillogenesis, making them valuable pharmacological tools for studying neurodegenerative disease mechanisms . Furthermore, other research indicates that benzofuran and benzothiophene carboxamide derivatives can provide significant neuroprotection to mouse hippocampal neuronal cells against Aβ42-induced cytotoxicity, highlighting their potential therapeutic relevance . Researchers are exploring this chemical space for developing novel diagnostics and therapeutics. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

3-[[2-(3-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-5-4-6-12(9-11)23-10-15(21)20-16-13-7-2-3-8-14(13)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHUWITTYNNLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs .

Chemical Reactions Analysis

3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide can undergo several types of chemical reactions:

Scientific Research Applications

3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for use in drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide, we analyze structurally related compounds based on three key features: (1) benzofuran-carboxamide core, (2) acetamido side chains, and (3) aryloxy substituents.

Benzofuran-Carboxamide Derivatives

Benzofuran-2-carboxamide derivatives are prevalent in drug discovery. For example:

  • 5-Methoxybenzofuran-2-carboxamide: This compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), attributed to the electron-donating methoxy group enhancing hydrogen bonding with the enzyme’s active site.
  • Benzofuran-2-carboxamide-based kinase inhibitors: Derivatives with sulfonamide or alkylamine substituents have shown activity against tyrosine kinases.

Acetamido-Containing Compounds

The acetamido linkage is common in β-lactam antibiotics (e.g., cephalosporins, penicillins). For instance:

  • Ceftazidime: A cephalosporin antibiotic with an aminothiazolyl acetamido side chain critical for binding penicillin-binding proteins (PBPs). While the target compound lacks a β-lactam ring, its acetamido group may engage in similar hydrogen-bonding interactions with bacterial or eukaryotic enzymes .
  • (R)-2-Amino-2-(4-hydroxyphenyl)acetamido derivatives: These are structural motifs in semi-synthetic penicillins (e.g., ampicillin).

Aryloxy-Substituted Analogs

The meta-tolyloxy group distinguishes this compound from other aryloxy derivatives:

  • p-Tolyloxy analogs: Para-substituted tolyloxy groups are associated with enhanced metabolic stability due to reduced susceptibility to cytochrome P450 oxidation.
  • Phenoxyacetic acid derivatives: Compounds like 2-(4-chlorophenoxy)acetic acid act as plant growth regulators. The m-tolyloxy-acetamido group in the target compound could similarly influence conformational flexibility and target binding .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity Reference
This compound Benzofuran-2-carboxamide m-Tolyloxy-acetamido Underexplored (hypothetical kinase/antimicrobial)
5-Methoxybenzofuran-2-carboxamide Benzofuran-2-carboxamide Methoxy COX-2 inhibition
Ceftazidime Cephalosporin Aminothiazolyl-acetamido Antibacterial (PBP inhibition)
(R)-2-Amino-2-(4-hydroxyphenyl)acetamido Penicillin 4-Hydroxyphenyl-acetamido Antibacterial

Research Findings and Gaps

  • Structural Insights : The m-tolyloxy group may improve lipophilicity (clogP ~2.8 estimated) compared to hydrophilic 4-hydroxyphenyl analogs (clogP ~1.2), suggesting better tissue penetration .
  • Hypothetical Targets : Molecular docking studies propose affinity for serine/threonine kinases due to the benzofuran-carboxamide core’s planar geometry, analogous to staurosporine-like inhibitors.
  • Synthesis Challenges : The acetamido linkage’s stability under physiological conditions requires further validation, as hydrolysis could generate reactive intermediates .

Q & A

Q. What are the key structural features of 3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide that influence its reactivity and biological activity?

The compound features a benzofuran core fused with a benzene and furan ring, an acetamido group at position 3, and an m-tolyloxy (meta-methylphenoxy) substituent. These groups influence solubility, steric hindrance, and electronic interactions with biological targets. The benzofuran scaffold enhances aromatic stacking, while the acetamido and m-tolyloxy groups modulate hydrogen bonding and hydrophobic interactions .

Q. What are the critical steps in synthesizing this compound?

Synthesis typically involves:

  • Cyclization of substituted benzaldehyde derivatives to form the benzofuran core.
  • Amide coupling (e.g., using DCC or NHS reagents) to introduce the acetamido group.
  • Etherification to attach the m-tolyloxy substituent. Multi-step purification (e.g., column chromatography) is required to isolate intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., 1^1H and 13^{13}C NMR) .
  • Mass Spectrometry (MS) : For molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Continuous flow reactors improve reaction efficiency and reduce side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .
  • Catalyst optimization : Palladium catalysts for cross-coupling steps can reduce reaction time .

Q. How should contradictory bioactivity data across studies be analyzed?

Contradictions may arise from:

  • Substituent variations : Meta vs. para substituents (e.g., m-tolyloxy vs. p-methoxyphenoxy) alter target binding .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC50_{50} values .
  • Statistical rigor : Use ANOVA or Tukey’s test to validate reproducibility across replicates .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinase enzymes .
  • In vitro enzyme assays : Measure inhibition kinetics (e.g., KiK_i values) using fluorogenic substrates .
  • CRISPR-Cas9 knockout models : Identify gene pathways affected by the compound .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent libraries : Synthesize analogs with halogen (F, Cl) or methoxy groups at the phenyl ring .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with activity .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors .

Q. What strategies ensure compound stability under physiological conditions?

  • Thermal analysis : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures .
  • pH stability studies : Test degradation in buffers (pH 1–10) over 24–72 hours .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Q. How can in silico modeling improve lead optimization?

  • ADMET prediction : Tools like SwissADME predict bioavailability and toxicity risks .
  • Free-energy perturbation (FEP) : Quantify binding energy changes for substituent modifications .
  • Metabolite prediction : Use GLORY or Meteor to identify potential Phase I/II metabolites .

Q. What steps resolve low purity in final product batches?

  • Recrystallization : Use ethanol/water mixtures for high recovery of crystalline product .
  • Prep-HPLC : Gradient elution (e.g., acetonitrile/water + 0.1% TFA) for challenging separations .
  • Reagent stoichiometry adjustment : Reduce excess acyl chloride to minimize byproducts .

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